molecular formula C10H10N4 B1600065 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile CAS No. 879558-15-3

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Cat. No. B1600065
M. Wt: 186.21 g/mol
InChI Key: HDWQPSYFWYMOAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile, also known as IBT, is a chemical compound with a molecular formula of C10H9N4. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Pharmacology

    • Triazoles are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .
    • Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Antiviral Research

    • 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties .
    • This class of compounds is well known for its potential for various biological activities, including antiviral activity .
    • They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
  • Chemical Synthesis

    • Triazoles are used in the synthesis of various organic compounds . They can act as a versatile synthetic intermediate .
    • They are used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic products .
  • Metabolic Regulation

    • Some triazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .
  • Cancer Research

    • Certain triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
  • Antimicrobial Research

    • Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
  • G Protein-Coupled Receptors Activation

    • Some triazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .
  • Antibacterial Research

    • Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
  • Antifungal Research

    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on .
  • Synthesis of Organic Compounds

    • Triazoles are used in the synthesis of various organic compounds . They can act as a versatile synthetic intermediate .
  • Pharmaceuticals

    • Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Cytotoxic Activity

    • One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .

properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7(2)14-10-4-3-8(6-11)5-9(10)12-13-14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQPSYFWYMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468981
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

CAS RN

879558-15-3
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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